N'-[(E)-[1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-[1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide is a complex organic compound that features a pyrrole ring substituted with dimethylphenyl and nitrophenyl groups
Preparation Methods
The synthesis of N’-[(E)-[1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylphenyl and 4-nitrophenyl derivatives, which undergo condensation reactions to form the desired product. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Scientific Research Applications
N’-[(E)-[1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
Similar compounds include other pyrrole derivatives and nitrophenyl-substituted molecules. Compared to these, N’-[(E)-[1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H24N4O3S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[(E)-[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(4-nitrophenyl)sulfanylacetamide |
InChI |
InChI=1S/C23H24N4O3S/c1-15-9-16(2)11-21(10-15)26-17(3)12-19(18(26)4)13-24-25-23(28)14-31-22-7-5-20(6-8-22)27(29)30/h5-13H,14H2,1-4H3,(H,25,28)/b24-13+ |
InChI Key |
HFHWPEZWNCPNBE-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)/C=N/NC(=O)CSC3=CC=C(C=C3)[N+](=O)[O-])C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)C=NNC(=O)CSC3=CC=C(C=C3)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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